molecular formula C18H28O5 B1249897 3alpha-Acetoxydiversifolol

3alpha-Acetoxydiversifolol

Cat. No.: B1249897
M. Wt: 324.4 g/mol
InChI Key: BWEZAELZEOOOJT-POCSJANHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3alpha-Acetoxydiversifolol is a natural product found in Tithonia diversifolia with data available.

Scientific Research Applications

Cancer Chemopreventive Potential

3alpha-Acetoxydiversifolol, derived from Tithonia diversifolia, has been evaluated for its potential as a cancer chemopreventive agent. Research conducted by Gu et al. (2002) focused on its antiproliferative activity in human colon cancer cells and its ability to induce cellular differentiation in leukemia cells. This compound was also assessed for its effectiveness in inhibiting lesion formation in a mouse mammary organ culture assay, indicating its potential utility in cancer prevention and treatment (Gu et al., 2002).

Apoptotic Properties in Cancer Treatment

Büchele et al. (2006) synthesized this compound and demonstrated its ability to inhibit the growth of chemotherapy-resistant human prostate cancer cells, both in vitro and in vivo. The compound was shown to induce apoptosis, as evidenced by activation of caspase 3 and induction of DNA fragmentation. This suggests that this compound could be a valuable compound in the development of new cancer treatments (Büchele et al., 2006).

Regulation of Neurosteroid Biosynthesis

Meyer et al. (2008) studied the role of 3alpha-hydroxysteroid oxido-reductase (3alpha-HSOR), an enzyme related to this compound, in the spinal cord. Their research indicated that this enzyme modulates nociception by affecting the biosynthesis of neurosteroids like allopregnanolone. The findings suggest that this compound might play a role in pain management and neurological disorders (Meyer et al., 2008).

Impact on Androgen Receptor Activity in Prostate Carcinoma

Research by Fung et al. (2006) explored the relationship between 3alpha-hydroxysteroid dehydrogenase, closely associated with this compound, and the androgen receptor in prostate carcinoma. Their findings suggest that enzymes like this compound may influence androgen balance and receptor activation, thus impacting prostate cancer progression and treatment (Fung et al., 2006).

Diverse Catalytic Properties and Tissue Distribution

Penning et al. (2000) provided an extensive analysis of various 3alpha-hydroxysteroid dehydrogenase isoforms, closely related to this compound. This study highlighted the diverse catalytic activities and tissue distributions of these enzymes, which could have significant implications for the regulation of sex hormones and neurosteroids, offering insights into the broader functional scope of compounds like this compound (Penning et al., 2000).

Properties

Molecular Formula

C18H28O5

Molecular Weight

324.4 g/mol

IUPAC Name

methyl (E)-3-[(2R,4aS,7R,8S,8aR)-7-acetyloxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoate

InChI

InChI=1S/C18H28O5/c1-12(19)23-15-8-10-17(2)9-7-13(5-6-16(20)22-4)11-14(17)18(15,3)21/h5-6,13-15,21H,7-11H2,1-4H3/b6-5+/t13-,14-,15-,17+,18+/m1/s1

InChI Key

BWEZAELZEOOOJT-POCSJANHSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CC[C@@]2(CC[C@H](C[C@H]2[C@]1(C)O)/C=C/C(=O)OC)C

Canonical SMILES

CC(=O)OC1CCC2(CCC(CC2C1(C)O)C=CC(=O)OC)C

synonyms

3-acetoxydiversifolol
3alpha-acetoxydiversifolol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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